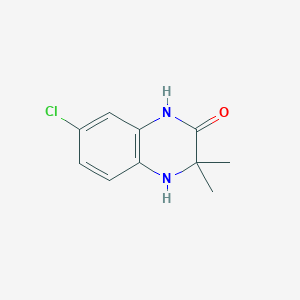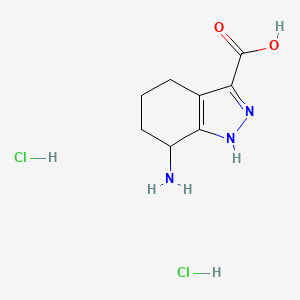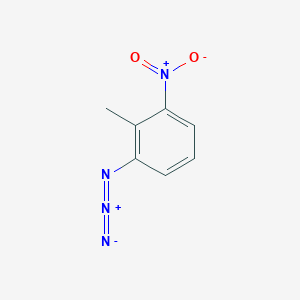![molecular formula C7H14ClNO B13468441 rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride](/img/structure/B13468441.png)
rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride is a bicyclic amine compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its bicyclo[3.2.0]heptane framework, which includes an amino group and a hydroxyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic framework.
Amination: Introduction of the amino group is achieved through various amination reactions, which may involve reagents such as ammonia or amines under specific conditions.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Aplicaciones Científicas De Investigación
rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,5S,6S,7R)-7-aminobicyclo[3.2.0]heptan-6-ol hydrochloride
- rac-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
- rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride
Uniqueness
rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of both amino and hydroxyl groups make it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-3-1-5(7)6(9)2-4-7;/h5-6,9H,1-4,8H2;1H/t5-,6+,7-;/m0./s1 |
Clave InChI |
CSJJHRQPQSDOHT-UHRUZOLSSA-N |
SMILES isomérico |
C1C[C@]2([C@@H]1[C@@H](CC2)O)N.Cl |
SMILES canónico |
C1CC2(C1C(CC2)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


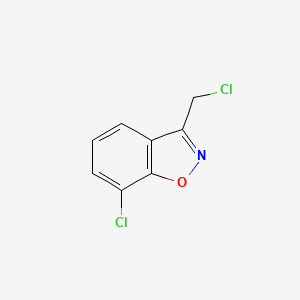
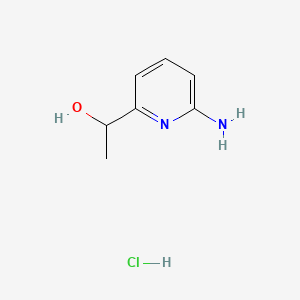
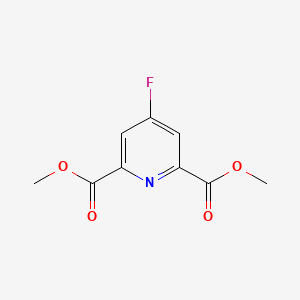
![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)
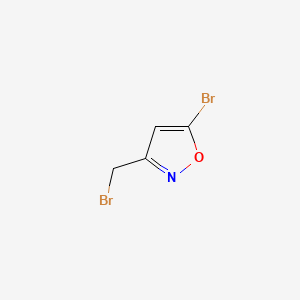
![2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)
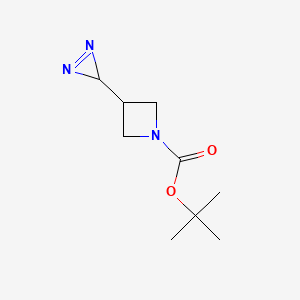
![(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13468415.png)

